

(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the physicochemical properties, signaling mechanisms, and standard experimental protocols for the synthetic peptide, **(D-Phe7)-Somatostatin-14**. This analog of the native hormone somatostatin is of significant interest in research and drug development due to its enhanced stability.

Core Physicochemical Properties

(D-Phe7)-Somatostatin-14 is a synthetic cyclic tetradecapeptide, structurally analogous to endogenous somatostatin-14. The key modification is the substitution of the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, a change that confers increased resistance to enzymatic degradation.

Summary of Quantitative Data

The fundamental physicochemical characteristics of **(D-Phe7)-Somatostatin-14** are detailed below, providing essential data for experimental design and formulation.



Property	Value	Reference(s)
Molecular Formula	C76H104N18O19S2	[1]
Molecular Weight	1637.88 g/mol	[1]
Amino Acid Sequence	H-Ala-Gly-Cys-Lys-Asn-Phe-D- Phe-Trp-Lys-Thr-Phe-Thr-Ser- Cys-OH (Disulfide bridge between Cys3 and Cys14)	[1]
Appearance	White lyophilized powder	
Purity	Typically >95% as determined by HPLC	_
Isoelectric Point (pl)	~8.46 (Calculated)	[2][3]
Solubility	The parent compound, Somatostatin-14, is soluble in water up to 0.30 mg/mL. Solubility is pH-dependent due to ionizable groups. For acidic peptides, basic buffers (e.g., 0.1M ammonium bicarbonate) can aid dissolution, while acidic buffers (e.g., 25% acetic acid) are suitable for basic peptides. Organic solvents such as DMSO may be required for highly hydrophobic peptides.	[4]
Storage and Stability	As a lyophilized solid, it is stable for at least two years when stored at -20°C.[5] Stability in solution is dependent on pH, buffer composition, and temperature, with degradation observed over time.[6]	





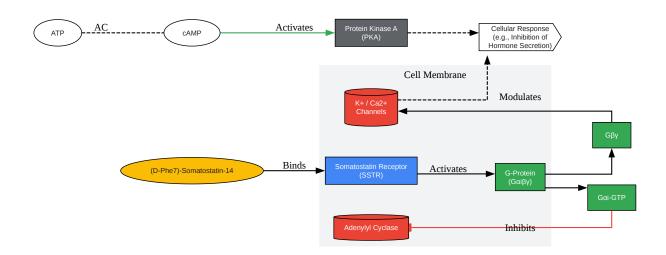


Note on Isoelectric Point (pI) Calculation: The isoelectric point is the pH at which the peptide carries no net electrical charge. This value was calculated based on the pKa values of the N-terminal α -amino group (~9.69), the C-terminal α -carboxyl group (~2.34), and the side chains of the two Lysine residues (~10.53). The pI is the average of the pKa values that flank the neutral, zwitterionic state of the molecule.[2][3]

Signaling Pathways

Like its endogenous counterpart, **(D-Phe7)-Somatostatin-14** mediates its biological effects by binding to the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein-coupled receptors (GPCRs).[7] The activation of these receptors, primarily through coupling to inhibitory G-proteins (Gai), instigates a signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][7] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. SSTR activation also influences cellular ion flux by activating potassium (K+) channels and inhibiting voltage-dependent calcium (Ca2+) channels, and stimulates phosphotyrosine phosphatases (PTPs) such as SHP-1.[1][8] These actions collectively result in the potent inhibition of hormone secretion and cell proliferation.[8]





Somatostatin Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional characterization of **(D-Phe7)-Somatostatin-14**.

Solid-Phase Peptide Synthesis (SPPS) and Purification

The synthesis of **(D-Phe7)-Somatostatin-14** is achieved using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase chemistry, which allows for the efficient and controlled assembly of the peptide chain on a solid support.[9][10]

Methodology:

 Resin Swelling: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) to prepare it for synthesis.[11]

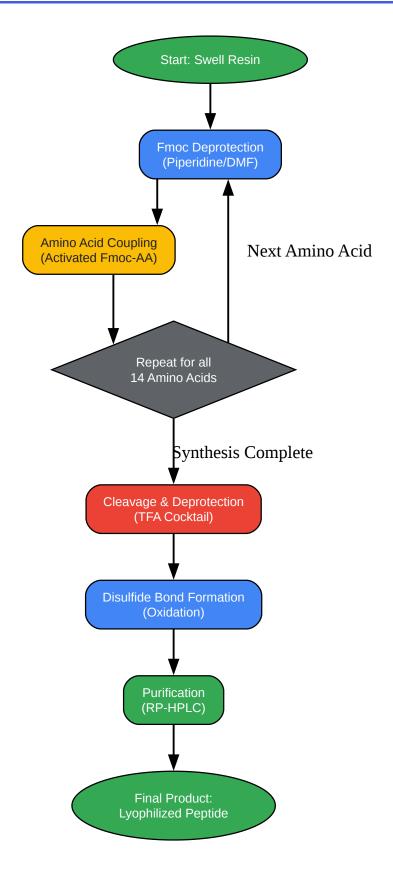
Foundational & Exploratory





- Iterative Synthesis Cycle:
 - Fmoc-Deprotection: The N-terminal Fmoc group is removed with 20% piperidine in DMF.
 - Washing: The resin is washed thoroughly with DMF.
 - Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated with a coupling agent like HATU in the presence of a base (DIEA) and coupled to the free amine on the resin.
 - Washing: The resin is washed again with DMF to remove excess reagents. This cycle is repeated for each amino acid in the sequence.
- Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.
- Disulfide Bond Formation: The linear peptide is dissolved at a low concentration in an aqueous buffer and subjected to air oxidation or a chemical oxidant to facilitate the formation of the intramolecular disulfide bridge between Cys3 and Cys14.
- Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Final Product Preparation: The pure fractions are pooled and lyophilized to yield the final peptide as a white, fluffy powder.





Solid-Phase Peptide Synthesis Workflow



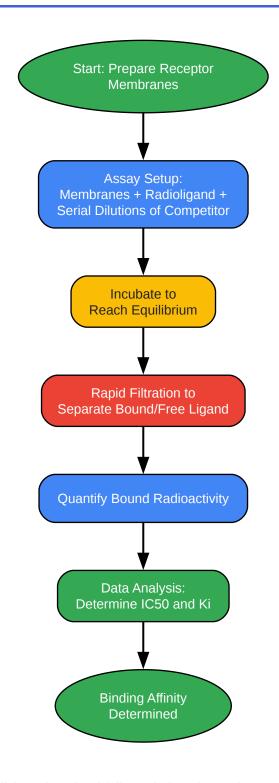
Competitive Radioligand Binding Assay

To determine the affinity (Ki) of **(D-Phe7)-Somatostatin-14** for its receptors, a competitive binding assay is performed. This assay measures how effectively the test compound competes with a radiolabeled ligand for binding to the receptor.[12][13]

Methodology:

- Membrane Preparation: Membranes are prepared from cells overexpressing a specific SSTR subtype. Cells are homogenized and subjected to differential centrifugation to isolate the membrane fraction. Protein concentration is quantified.[12]
- Assay Incubation: In a 96-well plate, a constant concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled (D-Phe7)-Somatostatin-14.
- Separation: The binding reaction is terminated by rapid filtration through glass fiber filters.
 The filters trap the membranes and any bound radioligand, while unbound radioligand passes through.
- Washing: Filters are quickly washed with ice-cold buffer to remove non-specifically bound radioactivity.
- Detection: The radioactivity captured on the filters is quantified using a gamma or scintillation counter.
- Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration causing 50% inhibition of radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.





Competitive Binding Assay Workflow

Adenylyl Cyclase Inhibition Assay

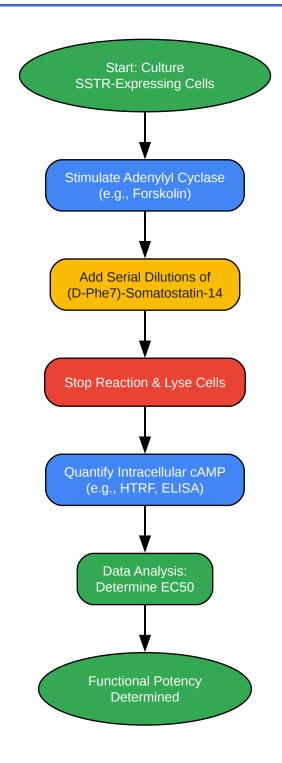
The functional potency (EC50) of **(D-Phe7)-Somatostatin-14** is evaluated by its ability to inhibit adenylyl cyclase activity in a whole-cell assay.[14][15]



Methodology:

- Cell Preparation: SSTR-expressing cells are seeded in multi-well plates and grown to confluence.
- Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
- Stimulation and Inhibition: Adenylyl cyclase is stimulated with an agent like forskolin. Immediately after, cells are treated with a range of concentrations of **(D-Phe7)**-Somatostatin-14.
- Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.
- cAMP Detection: The amount of cAMP in the lysate is quantified using a sensitive method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
- Data Analysis: A dose-response curve is constructed by plotting the inhibition of cAMP production as a function of the peptide concentration. The EC50 value, representing the concentration that elicits a half-maximal inhibitory response, is calculated from this curve.





Adenylyl Cyclase Inhibition Assay

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